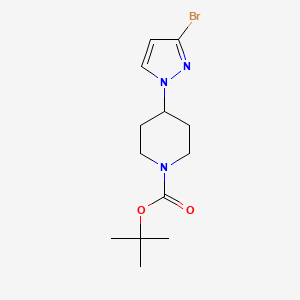

![molecular formula C8H7ClN2O3S B1376573 3-Ethyl-[1,2]oxazolo[5,4-b]pyridin-5-sulfonylchlorid CAS No. 1423026-68-9](/img/structure/B1376573.png)

3-Ethyl-[1,2]oxazolo[5,4-b]pyridin-5-sulfonylchlorid

Übersicht

Beschreibung

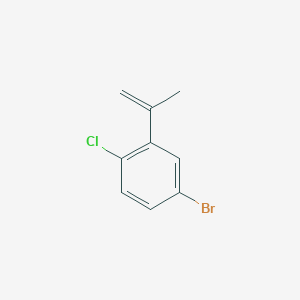

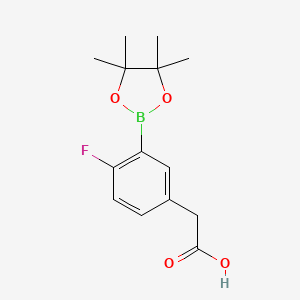

3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is a chemical compound with the CAS Number: 1423026-68-9 . It has a molecular weight of 246.67 and its IUPAC name is 3-ethylisoxazolo[5,4-b]pyridine-5-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClN2O3S/c1-2-7-6-3-5(15(9,12)13)4-10-8(6)14-11-7/h3-4H,2H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

The compound has a melting point of 79-80 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung und Pharmazeutische Chemie

Die strukturellen Merkmale der Verbindung machen sie zu einem wertvollen Gerüst in der Arzneimittelentwicklung. Ihr molekulares Gerüst eignet sich für Modifikationen, die zur Entwicklung neuer Pharmakophore führen können. In der pharmazeutischen Chemie dient sie als Vorläufer für die Synthese verschiedener bioaktiver Moleküle, insbesondere solcher mit potenziellen antiviralen und anticancerogenen Eigenschaften .

Antivirale Forschung

Im Bereich der antiviralen Forschung werden Derivate dieser Verbindung hinsichtlich ihrer Wirksamkeit gegen eine Reihe von Virusinfektionen untersucht. Die Sulfonylchloridgruppe kann verwendet werden, um Sulfonamid-basierte Einheiten einzuführen, die in vielen antiviralen Medikamenten vorkommen .

Krebsforschung

Die Kernstruktur der Verbindung ähnelt der vieler Pyridin-basierter Krebsmittel. Sie kann zur Synthese von Verbindungen verwendet werden, die mit DNA oder Proteinen interagieren, die mit der Proliferation und dem Überleben von Krebszellen verbunden sind .

Antibakterielle Forschung

Da die Resistenz von Bakterien gegen bestehende Medikamente immer häufiger wird, werden neue Verbindungen benötigt. Die Derivate dieser Verbindung könnten hinsichtlich ihrer antibakteriellen Aktivität untersucht werden, was möglicherweise zur Entwicklung neuer Klassen von Antibiotika führen könnte .

Antifungalforschung

Pilzinfektionen stellen eine erhebliche Herausforderung dar, da es nur begrenzte Behandlungsmöglichkeiten gibt. Die chemische Struktur von “3-Ethyl-[1,2]oxazolo[5,4-b]pyridin-5-sulfonylchlorid” bietet eine Plattform für die Herstellung neuer Antimykotika, die gegen verschiedene Pilzstämme getestet werden können .

Biochemische Forschung

Diese Verbindung kann auch in der biochemischen Forschung als Reagenz zur Untersuchung biochemischer Pfade verwendet werden. Ihre reaktive Sulfonylchloridgruppe ermöglicht es ihr, an verschiedene Biomoleküle zu binden, was die Untersuchung ihrer Funktionen und Interaktionen unterstützt .

Safety and Hazards

Zukünftige Richtungen

Oxazolo[5,4-d]pyrimidine scaffold, a structure similar to our compound, is often used as a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets, including potent kinase inhibitors, inhibitors of VEGFR-2, EDG-1, ACC2 proteins as well as immunosuppressive and antiviral agents . This suggests that 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride could potentially have similar applications in the future.

Biochemische Analyse

Biochemical Properties

3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as phosphoinositide 3-kinase (PI3K), which is involved in various cellular processes including cell growth, proliferation, and survival . The compound’s interaction with PI3K involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to downstream effects on cell signaling pathways and cellular functions.

Cellular Effects

The effects of 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PI3K affects the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation . This can result in altered gene expression and metabolic changes within the cell. Additionally, the compound has been shown to affect the proliferation of cancer cells, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of PI3K by binding to its active site . This binding prevents the enzyme from phosphorylating its substrates, thereby blocking the downstream signaling pathways that promote cell growth and survival. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of PI3K activity and prolonged effects on cell signaling and function.

Dosage Effects in Animal Models

The effects of 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects have been noted, where a certain dosage level is required to achieve the desired inhibitory effect on PI3K activity.

Metabolic Pathways

3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through enzymatic reactions that modify its structure and activity . These metabolic processes can affect the compound’s efficacy and duration of action. Additionally, the compound’s influence on metabolic flux and metabolite levels can have broader implications for cellular metabolism.

Transport and Distribution

The transport and distribution of 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its ability to interact with target biomolecules and exert its inhibitory effects. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3S/c1-2-7-6-3-5(15(9,12)13)4-10-8(6)14-11-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTIKWLANFECEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC2=C1C=C(C=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423026-68-9 | |

| Record name | 3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazole-5-carboxamide](/img/structure/B1376493.png)

![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)

![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1376499.png)

![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1376501.png)

![Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B1376511.png)